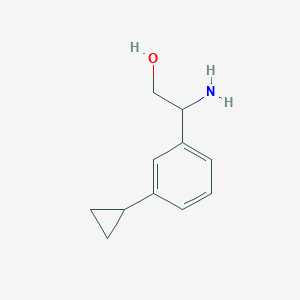

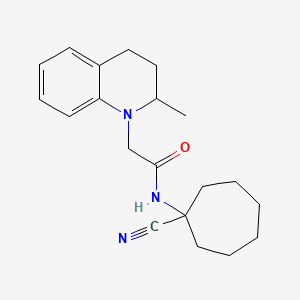

![molecular formula C18H15F3N4OS B2925496 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396849-52-7](/img/structure/B2925496.png)

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Stem Cell Research

One of the significant applications of related compounds is in the field of stem cell research. For example, a compound known as N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin) is instrumental in improving the generation of human-induced pluripotent stem cells (iPSCs) from human fibroblasts. This illustrates the potential of such compounds in regenerative medicine and biomedical research (Ries, Granitzka, Stalke, & Ducho, 2013).

Antibacterial and Anti-Inflammatory Activities

Compounds similar to N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide have shown promising antibacterial and anti-inflammatory properties. For instance, studies on new pyrimidine and thiophene derivatives reveal significant antimicrobial activity against Bacillus strains and substantial anti-inflammatory potency, exceeding that of standard drugs in some cases (Lahsasni et al., 2018).

Anticancer Research

In anticancer research, derivatives of thiazole compounds have demonstrated effectiveness in inducing apoptosis in cancer cells, such as breast cancer cells. For example, certain synthesized compounds showed notable antiproliferative potential against cancer cell lines, with one compound significantly reducing cell viability in MCF-7 cells (Gad et al., 2020).

Insecticidal Properties

These compounds also exhibit potential as insecticidal agents. Research on novel thiazolo[5,4-d]pyrimidines has shown molluscicidal properties, highlighting their application in pest control, particularly against organisms like B. alexandrina snails (El-bayouki & Basyouni, 1988).

Mécanisme D'action

Target of Action

The compound, also known as N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1,3-benzothiazole-2-carboxamide, has been identified as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases . These kinases play a crucial role in the regulation of necroptosis, a form of programmed cell death.

Mode of Action

The compound interacts with its targets, RIPK1 and RIPK3, inhibiting their activity. This inhibition prevents the initiation of necroptosis, thereby altering the cell’s normal death process . .

Biochemical Pathways

The compound affects the necroptosis pathway by inhibiting RIPK1 and RIPK3. Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cell lysis . By inhibiting the key kinases in this pathway, the compound can prevent cell death and potentially have therapeutic effects in diseases where necroptosis plays a role.

Result of Action

The primary result of the compound’s action is the inhibition of necroptosis, which can prevent cell death. This could potentially have therapeutic effects in diseases where necroptosis is implicated, such as neurodegenerative diseases, myocardial infarction, and certain types of cancer .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity

Propriétés

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4OS/c19-18(20,21)14-9-12(10-5-6-10)23-15(25-14)7-8-22-16(26)17-24-11-3-1-2-4-13(11)27-17/h1-4,9-10H,5-8H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBFINRRCLIUCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=NC4=CC=CC=C4S3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

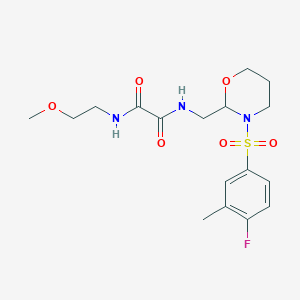

![5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide](/img/structure/B2925413.png)

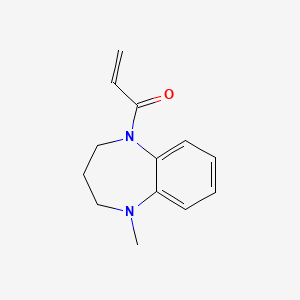

![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2925420.png)

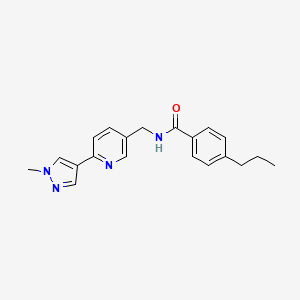

![2-(2-chloro-6-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2925423.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2925428.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-3-carboxamide](/img/structure/B2925432.png)

![2-chloro-N-[2-methoxy-5-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2925434.png)

![2,5-dichloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2925436.png)